molecular formula C11H12N2O B2385881 8-Ethoxyquinolin-5-amine CAS No. 75793-53-2

8-Ethoxyquinolin-5-amine

Cat. No.: B2385881
CAS No.: 75793-53-2
M. Wt: 188.23
InChI Key: BPAUMUIICJTMEP-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 8-Ethoxyquinolin-5-amine can be achieved through several routes. One common method involves the reduction of 8-Ethoxy-5-nitroquinoline using stannous chloride dihydrate in ethanol . This reaction typically yields the desired amine compound in good quantities. Another approach involves the use of N-propargyl aniline derivatives, employing tin and indium chlorides as catalysts for the cyclization process . These methods provide efficient and scalable routes for the preparation of this compound.

Chemical Reactions Analysis

8-Ethoxyquinolin-5-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 8-Ethoxyquinolin-5-amine involves its interaction with specific molecular targets, such as proteins and enzymes. It can bind to these targets, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved . The compound’s ability to modulate protein function makes it a valuable tool in biochemical and pharmacological research.

Comparison with Similar Compounds

8-Ethoxyquinolin-5-amine is structurally similar to other quinoline derivatives, such as 8-Hydroxyquinoline and 5-Ethoxyquinolin-8-amine . its unique ethoxy and amine functional groups confer distinct chemical and biological properties. For example, 8-Hydroxyquinoline is known for its antimicrobial and anticancer activities, while 5-Ethoxyquinolin-8-amine has different pharmacological properties . The presence of the ethoxy group in this compound enhances its solubility and reactivity, making it a versatile compound for various applications.

Conclusion

This compound is a versatile and valuable compound in scientific research. Its unique structure and reactivity make it suitable for various applications in chemistry, biology, and medicine. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and development.

Properties

IUPAC Name

8-ethoxyquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-14-10-6-5-9(12)8-4-3-7-13-11(8)10/h3-7H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAUMUIICJTMEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=C(C=C1)N)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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